molecular formula C17H15ClFN5O B2913867 5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-95-3

5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2913867
CAS RN: 899972-95-3
M. Wt: 359.79
InChI Key: OCEKENSHGXIBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15ClFN5O and its molecular weight is 359.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives have been synthesized for their potential antimicrobial activities. The synthesis process involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to compounds with good or moderate activities against test microorganisms. This suggests that triazole compounds, including the one , could be explored for their antimicrobial properties (Bektaş et al., 2007).

Antitumor Activity

Another significant area of research is the investigation of triazole derivatives for antitumor activity. For instance, the compound "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide" demonstrated an ability to inhibit the proliferation of certain cancer cell lines, indicating the potential of triazole compounds in cancer research (Hao et al., 2017).

Scaffold for Peptidomimetics and Biologically Active Compounds

Triazole-based scaffolds are suitable for the preparation of peptidomimetics or biologically active compounds. The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, despite the possibility of undergoing Dimroth rearrangement, can be utilized to develop compounds with complete regiocontrol, aiding in the synthesis of structures typical of turn inducers and potentially active compounds, such as HSP90 inhibitors (Ferrini et al., 2015).

Antiviral Activities Against Influenza

The synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives has shown significant antiviral activities against the bird flu influenza (H5N1), highlighting the potential of triazole and pyrazole derivatives in developing antiviral therapeutics (Hebishy et al., 2020).

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O/c1-10-8-13(19)6-7-14(10)21-17(25)15-16(20)24(23-22-15)9-11-2-4-12(18)5-3-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEKENSHGXIBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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